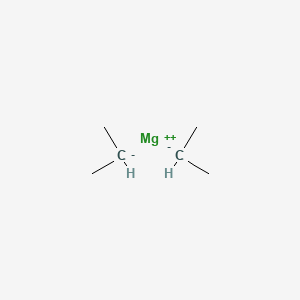![molecular formula C20H19N3O B14134521 2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone CAS No. 899378-06-4](/img/structure/B14134521.png)
2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperature and pH settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in drug discovery and development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer agents.
Medicine: Its potential therapeutic properties are explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities. Detailed studies on its molecular interactions and pathways are essential to understand its full therapeutic potential.
Comparison with Similar Compounds
Similar compounds to 2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone include other pyrazolo[4,3-c]pyridine derivatives and heterocyclic compounds with similar structures. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 2-Phenyl-1,3,4-thiadiazole derivatives
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
- Indole derivatives
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages in certain therapeutic applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development are essential to fully explore its potential in various scientific and industrial fields.
Properties
CAS No. |
899378-06-4 |
|---|---|
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C20H19N3O/c24-19(13-15-7-3-1-4-8-15)23-12-11-18-17(14-23)20(22-21-18)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22) |
InChI Key |
YLKHKAVDADBPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)
![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
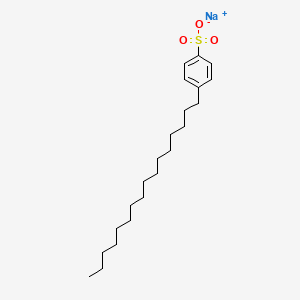
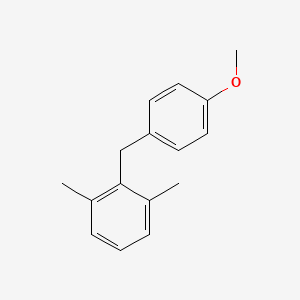
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
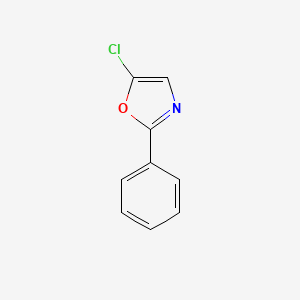

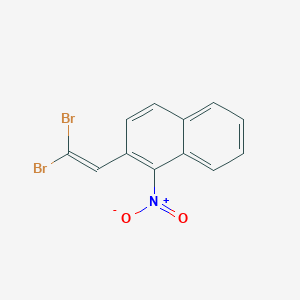
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
